methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate
Description
Methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a cyclopentylmethyl group and at the 2-position with a methyl carbamate moiety. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including insecticidal, fungicidal, and antimicrobial properties . The cyclopentylmethyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to smaller alkyl or aryl groups.
For example, 1,3,4-thiadiazoles with nitroaryl substituents exhibit anti-Helicobacter pylori activity, suggesting that the cyclopentylmethyl group could modulate target specificity or pharmacokinetics .
Properties
IUPAC Name |
methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-15-10(14)11-9-13-12-8(16-9)6-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILMJCAEGXJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)CC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of cyclopentylmethylamine with carbonylimidazole in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then treated with methyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations on the Thiadiazole Ring
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at the 2- and 5-positions. Key comparisons include:
Key Observations:
- Cyclopentylmethyl vs. Tebuthiuron’s urea group confers herbicidal activity, whereas the carbamate in the target compound may favor fungicidal or insecticidal effects .
- Aryl vs. Alkyl Substituents: Aryl groups (e.g., 4-methylphenyl in ) enhance π-π stacking interactions with aromatic residues in enzymes, while alkyl chains like cyclopentylmethyl improve lipophilicity and bioavailability.
Functional Group Variations
The 2-position functional group critically influences mechanism of action:
Carbamate vs. Sulfamide
- Carbamate (Target Compound): Carbamates are hydrolytically stable esters that can act as transition-state analogs or irreversible enzyme inhibitors. For example, carbonic anhydrase inhibitors often feature sulfonamides, but carbamates may target serine hydrolases or acetylcholinesterases .
- Sulfamide (N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]sulfamide): Sulfamides exhibit strong hydrogen-bonding capabilities, making them effective in inhibiting metalloenzymes like carbonic anhydrase .
Carbamate vs. Urea (Tebuthiuron)
- Urea derivatives like tebuthiuron act as photosystem II inhibitors in plants, whereas carbamates are more commonly associated with acetylcholinesterase inhibition in pests .
Biological Activity
Methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews its synthesis, biological evaluations, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 288.35 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.35 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentylmethylamine with appropriate thiadiazole derivatives. The process may include steps such as:
- Formation of Thiadiazole : Reacting thiosemicarbazide with an appropriate carbonyl compound.
- Carbamate Formation : Treating the thiadiazole with methyl chloroformate to yield the carbamate derivative.
Antimicrobial Activity
Recent studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Research indicates that derivatives related to this compound demonstrate effective antibacterial activity against various pathogens. For example, a related compound showed an EC50 value of 22 μg/ml against Xanthomonas axonopodis and 15 μg/ml against Xanthomonas oryzae .
Antitumor Activity
This compound has also been evaluated for antitumor potential:
- Cytotoxicity Assays : Compounds with similar structures showed promising cytotoxic effects against lung cancer cell lines in MTS assays. For example, certain derivatives displayed IC50 values as low as 6.26 μM against A549 cells .
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study evaluated several thiadiazole derivatives for their antibacterial properties. The results indicated that compounds similar to this compound had potent activity against gram-positive and gram-negative bacteria.
-
Case Study on Anticancer Effects :
- In a recent investigation involving the synthesis of new thiadiazole derivatives, it was found that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
